

# An In-depth Technical Guide to 2-Naphthylacetonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Naphthylacetonitrile

Cat. No.: B189437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Naphthylacetonitrile**, a key organic compound, is characterized by a naphthalene ring substituted with an acetonitrile group at the beta-position. Its chemical robustness and solubility in organic solvents make it a pivotal intermediate in the synthesis of a wide array of complex molecules. This document provides a comprehensive overview of **2-Naphthylacetonitrile**, detailing its chemical structure, physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its significant applications as a foundational building block in pharmaceutical research and materials science, including its role in the development of novel therapeutic agents.

## Chemical Structure and Formula

**2-Naphthylacetonitrile** is an aromatic nitrile. The core structure consists of a naphthalene bicyclic system where a methylene cyanide (-CH<sub>2</sub>CN) group is attached to the C2 position.

- Molecular Formula: C<sub>12</sub>H<sub>9</sub>N[1][2][3]
- IUPAC Name: 2-(naphthalen-2-yl)acetonitrile[3][4]
- CAS Number: 7498-57-9[1][2][4]

- Synonyms: 2-Naphthaleneacetonitrile,  $\beta$ -Naphthyleneacetonitrile, 2-Naphthylmethylcyanide[1][2][4]

## Physicochemical and Spectroscopic Data

Quantitative data for **2-Naphthylacetonitrile** is summarized below, providing key physical constants and spectroscopic characteristics essential for its identification and use in experimental settings.

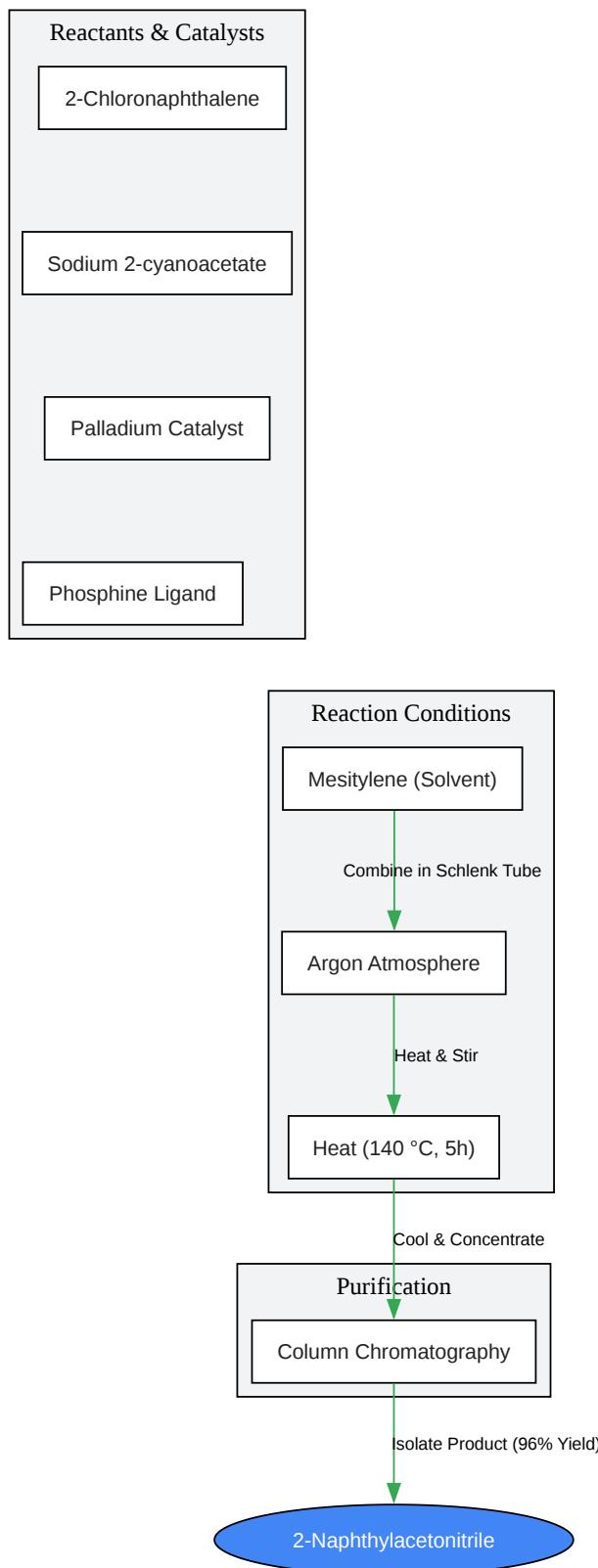
**Table 1: Physicochemical Properties**

| Property         | Value                                                                | Reference |
|------------------|----------------------------------------------------------------------|-----------|
| Molecular Weight | 167.21 g/mol                                                         | [1][3]    |
| Appearance       | White to light yellow crystalline powder                             | [1][5][6] |
| Melting Point    | 82-84 °C                                                             | [1][7]    |
| Boiling Point    | 303 °C (at 760 mmHg)                                                 | [1]       |
| Density          | 1.092 - 1.116 g/cm <sup>3</sup> at 25 °C                             | [1]       |
| Solubility       | Insoluble in water; Slightly soluble in Chloroform and Ethyl Acetate | [1]       |
| LogP             | 2.8 - 2.9                                                            | [1][4]    |

**Table 2: Spectroscopic Data**

| Technique           | Parameter                     | Observed Value                                                                                          | Reference |
|---------------------|-------------------------------|---------------------------------------------------------------------------------------------------------|-----------|
| <sup>1</sup> H NMR  | (400 MHz, CDCl <sub>3</sub> ) | δ 7.85-7.79 (m, 4H),<br>7.53 (d, J=5.0 Hz,<br>2H), 7.35 (d, J=8.5<br>Hz, 1H), 3.85 (d,<br>J=2.6 Hz, 2H) | [5]       |
| <sup>13</sup> C NMR | (101 MHz, CDCl <sub>3</sub> ) | δ 133.3, 132.7, 129.0,<br>127.8, 127.7, 127.3,<br>126.82, 126.76, 126.5,<br>125.5, 117.9, 23.7          | [5]       |
| Mass Spec. (GC-MS)  | Top Peak (m/z)                | 167                                                                                                     | [4]       |
| 2nd Highest (m/z)   | 166                           | [4]                                                                                                     |           |
| 3rd Highest (m/z)   | 139                           | [4]                                                                                                     |           |
| FTIR                | Technique                     | CAPILLARY CELL:<br>MELT (CRYSTALLINE<br>PHASE)                                                          | [4]       |

## Synthesis and Experimental Protocols


**2-Naphthylacetonitrile** can be synthesized through various routes. Two common laboratory-scale methods are detailed below.

### Palladium-Catalyzed Decarboxylative Coupling

This method provides an efficient synthesis route with a high yield, starting from 2-chloronaphthalene and a cyanoacetate salt.[1]

- Preparation: In a Schlenk tube, combine 2-Chloronaphthalene, sodium 2-cyanoacetate, Di- $\mu$ -chlorobis( $\eta$ 3-2-propenyl)dipalladium, and 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
- Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
- Solvent Addition: Add anhydrous mesitylene to the reaction mixture via syringe.

- Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 140 °C.
- Stirring: Stir the mixture vigorously for 5 hours at 140 °C.
- Work-up: After cooling to room temperature, the reaction mixture is purified via flash column chromatography on silica gel to isolate the final product, 2-(naphthalen-2-yl)acetonitrile.[1]

[Click to download full resolution via product page](#)

### Palladium-Catalyzed Synthesis Workflow

## Nucleophilic Substitution with Cyanide

A classic method involves the reaction of 2-(bromomethyl)naphthalene with an alkali metal cyanide.

- Preparation: To a two-necked round-bottomed flask containing a stirred suspension of potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), add 2-(bromomethyl)naphthalene in small portions under a nitrogen atmosphere.
- Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 16 hours.
- Cooling: Allow the mixture to cool to room temperature and store overnight.
- Precipitation: Pour the reaction mixture into cold water to precipitate the crude product.
- Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under reduced pressure to yield **2-Naphthylacetonitrile**.<sup>[5]</sup>

## Applications in Research and Drug Development

**2-Naphthylacetonitrile** is a valuable building block in organic synthesis, particularly for creating more complex molecules with potential biological activity.<sup>[1][2][3]</sup>

- Pharmaceutical Intermediate: It serves as a crucial precursor for various pharmaceutical compounds. Notably, it is a starting material for the synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, an intermediate for monoamine reuptake inhibitors used in developing treatments for central nervous system disorders.<sup>[1][3]</sup>
- c-Myc Inhibition Context: While some sources describe **2-Naphthylacetonitrile** as a c-Myc protein inhibitor, it is more accurately classified as a scaffold or intermediate for the synthesis of direct c-Myc inhibitors.<sup>[1][5]</sup> The c-Myc oncprotein is a critical transcription factor that is deregulated in many human cancers, making the development of its inhibitors a key therapeutic strategy.<sup>[8][9]</sup> Molecules derived from **2-Naphthylacetonitrile** can be designed to disrupt the c-Myc-Max protein-protein interaction, which is essential for its oncogenic activity.<sup>[10]</sup>

- Materials Science: The compound is also utilized in the development of functional materials. For instance, it has been investigated as a crystal growth regulator in the preparation of high-crystallinity perovskite films for solar cells, where it helps in passivating surface defects.[5]

## Safety Information

**2-Naphthylacetonitrile** is classified as harmful and requires careful handling in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[4]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4][7]
- Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (e.g., N95), chemical-resistant gloves, and safety glasses.[7]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method \_Chemicalbook [chemicalbook.com]
- 2. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 3. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]
- 4. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Naphthylacetonitrile : Synthesis, Application \_Chemicalbook [chemicalbook.com]
- 6. 2-Naphthylacetonitrile, 97% | CymitQuimica [cymitquimica.com]
- 7. 2-Naphthylacetonitrile 97 7498-57-9 [sigmaaldrich.com]

- 8. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Naphthylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189437#2-naphthylacetonitrile-chemical-structure-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)